![molecular formula C21H16Cl2N2O3S B2811256 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-12-3](/img/structure/B2811256.png)

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

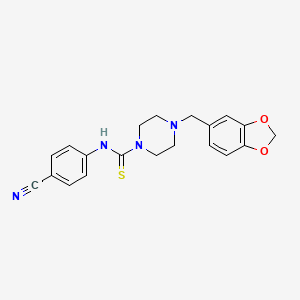

The compound “4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound with a complex structure . It is also known by its synonyms such as “(E)-(2,6-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine” and "Benzaldehyde, 4-[(4-methylphenyl)thio]-3-nitro-, O-[(2,6-dichlorophenyl …]" .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a sulfanyl group, a nitro group, a carbaldehyde group, and an oxime group . The exact structure would need to be determined through detailed analysis such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis and Materials Development

The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is not directly mentioned in the literature. However, related sulfanyl-substituted compounds have been investigated for their potential in materials science, including the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through the thermal polycondensation of benzidine derivatives with dianhydrides and are investigated for their optical and mechanical properties (Tapaswi et al., 2015).

Chemiluminescence and Oxidation Studies

Sulfanyl-substituted compounds have been synthesized and evaluated for their base-induced chemiluminescence properties. The studies involve the oxidation of such compounds to their sulfinyl and sulfonyl derivatives, exploring their potential in light-emitting reactions (Watanabe et al., 2010). These findings suggest applications in analytical chemistry and materials science where light emission under specific conditions is desirable.

Biological Activity and Drug Development

Research into the structural characterization of sulfanyl-substituted dihydropyrimidine derivatives reveals potential as dihydrofolate reductase inhibitors. Through X-ray diffraction and molecular docking simulations, these compounds show promise in the development of new therapeutic agents, highlighting the versatility of sulfanyl-substituted compounds in medicinal chemistry (Al-Wahaibi et al., 2021).

Photoacid Generators for Polymer Resists

The synthesis and study of sulfonated oximes, including those with sulfanyl groups, have demonstrated their potential as photoacid generators in polymer resists. The photochemical properties of these compounds are explored for their ability to release acids upon irradiation, which is crucial for the development of advanced photolithographic processes (Plater et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, suggests that any clothing contaminated by the product should be immediately removed, and the area should be evacuated . A physician should be consulted, and the safety data sheet should be shown to them .

Propriétés

IUPAC Name |

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3S/c1-14-5-8-16(9-6-14)29-21-10-7-15(11-20(21)25(26)27)12-24-28-13-17-18(22)3-2-4-19(17)23/h2-12H,13H2,1H3/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECAYEVPTUSXMI-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2811173.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2811174.png)

amine](/img/structure/B2811175.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)